3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose

Catalog No.
S891466
CAS No.
22529-61-9
M.F
C₁₆H₂₂O₆
M. Wt
310.34
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose

CAS Number

22529-61-9

Product Name

3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose

IUPAC Name

(1R)-1-[(5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

Molecular Formula

C₁₆H₂₂O₆

Molecular Weight

310.34

InChI

InChI=1S/C16H22O6/c1-16(2)21-14-13(19-9-10-6-4-3-5-7-10)12(11(18)8-17)20-15(14)22-16/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15?/m1/s1

SMILES

CC1(OC2C(C(OC2O1)C(CO)O)OCC3=CC=CC=C3)C

3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose is a chemical compound with the molecular formula C19H26O6 and a molecular weight of 350.41 g/mol. It is an oligosaccharide derivative characterized by the presence of a benzyl group at the 3-position and isopropylidene protecting groups at the 1 and 2 positions of the glucose furanose structure. This compound is notable for its stability and solubility in various solvents, including alcohol and water, making it useful in biochemical applications .

Typical of sugar derivatives, including:

  • Hydrolysis: The isopropylidene groups can be hydrolyzed under acidic conditions to yield free hydroxyl groups, transforming it into a more reactive sugar form.
  • Reduction: The carbonyl group can be reduced to form an alcohol, potentially altering its reactivity and biological activity.
  • Glycosylation: As a glycoside, it can participate in glycosylation reactions, forming new glycosidic bonds with other sugars or aglycones, which is essential in synthesizing complex carbohydrates .

3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose exhibits various biological activities that make it significant in pharmaceutical research. It has been studied for its potential effects on:

  • Antimicrobial Activity: Some derivatives of this compound have shown promise in inhibiting bacterial growth.
  • Antiviral Properties: Research indicates potential efficacy against certain viruses, although specific mechanisms remain under investigation.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in carbohydrate metabolism, which could have implications for diabetes management .

The synthesis of 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose typically involves several key steps:

  • Protection of Hydroxyl Groups: The hydroxyl groups on glucose are protected using isopropylidene groups to prevent unwanted reactions during subsequent steps.
  • Benzylation: The hydroxyl group at the 3-position is selectively benzylated using benzyl chloride in the presence of a base like sodium hydride.
  • Purification: The product is purified through methods such as recrystallization or chromatography to ensure high purity for biological testing or further chemical modifications .

This compound finds applications across various fields:

  • Pharmaceuticals: Used as a building block in the synthesis of more complex carbohydrate-based drugs.
  • Biochemistry: Serves as a substrate in enzyme assays and studies related to carbohydrate metabolism.
  • Material Science: Potential applications in developing biodegradable materials due to its polysaccharide nature .

Interaction studies involving 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose focus on its binding properties with proteins and enzymes. These studies help elucidate:

  • Enzyme-Substrate Interactions: Understanding how this compound interacts with specific enzymes can lead to insights into metabolic pathways.
  • Receptor Binding: Investigating how this compound binds to various receptors can reveal potential therapeutic uses or side effects .

Several compounds share structural similarities with 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
3-O-Benzyl-1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranoseC19H26O6Contains additional protection at positions 5 and 6
3-O-Methyl-1,2-O-isopropylidene-alpha-D-glucofuranoseC17H24O6Methyl group instead of benzyl; different solubility properties
3-O-Acetyl-1,2-O-isopropylidene-alpha-D-glucofuranoseC17H24O6Acetate protecting group; used in different synthetic pathways

The uniqueness of 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose lies in its specific protective groups that confer stability and reactivity suitable for various synthetic applications while maintaining solubility characteristics advantageous for biological studies .

XLogP3

0.5

Dates

Modify: 2024-04-14

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